

In-Depth Technical Guide: Boc-L-HomoCys(Trt)-OH

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Compound of Interest

Compound Name: *Boc-S-trityl-L-homocysteine*

CAS No.: 201419-16-1

Cat. No.: B613626

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -tert-Butyloxycarbonyl-S-trityl-L-homocysteine, commonly abbreviated as Boc-L-HomoCys(Trt)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of the non-proteinogenic amino acid homocysteine into peptide chains. The strategic use of the acid-labile Boc group for N-terminal protection and the bulky, acid-sensitive trityl group for thiol side-chain protection allows for its seamless integration into established Boc/Bzl synthesis strategies.

Core Molecular and Physical Properties

The fundamental properties of Boc-L-HomoCys(Trt)-OH are summarized below. This data is essential for calculating reaction stoichiometries, preparing solutions, and characterizing the final products.

Property	Value
Molecular Formula	C ₂₈ H ₃₁ NO ₄ S[1]
Molecular Weight	477.61 g/mol [1]
CAS Number	201419-16-1[1]
Appearance	White to off-white solid[1]
Storage Temperature	2-8°C, sealed in dry conditions[1]

Experimental Protocols: Application in Peptide Synthesis

Boc-L-HomoCys(Trt)-OH is primarily utilized in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The following protocols detail the standard procedures for its incorporation into a growing peptide chain and the subsequent final cleavage and deprotection.

Protocol 1: Manual Boc-SPPS Coupling Cycle

This protocol outlines the manual steps for a single coupling cycle to add Boc-L-HomoCys(Trt)-OH to a resin-bound peptide chain with a free N-terminal amine.

1. Resin Preparation & Swelling:

- Place the peptide-resin in a suitable reaction vessel.
- Wash the resin with dichloromethane (DCM) to induce swelling. Allow to swell for 30-60 minutes.
- Drain the DCM.

2. N-terminal Boc Group Deprotection:

- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[2][3]
- Agitate gently for approximately 5 minutes for a pre-wash, then drain.

- Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[2]

- Drain the deprotection solution.

3. Washing:

- Wash the peptide-resin thoroughly to remove residual TFA and byproducts.
 - 3x with DCM
 - 2x with Isopropanol (IPA)
 - 3x with DCM[3]

4. Neutralization:

- To deprotonate the N-terminal ammonium trifluoroacetate salt, treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM.
- Agitate for 5-10 minutes. Repeat this step to ensure complete neutralization.
- Wash the resin 3x with DCM to remove excess base.

5. Amino Acid Coupling (Activation and Addition):

- In a separate vessel, dissolve Boc-L-HomoCys(Trt)-OH (typically 3 equivalents relative to resin loading) and an activating agent such as HBTU (3 eq.) in N,N-dimethylformamide (DMF).
- Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the neutralized peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative method like the Kaiser test to detect free primary amines.

6. Final Washing:

- Drain the coupling solution.
- Wash the resin thoroughly to remove excess reagents and byproducts.
 - 3x with DMF
 - 3x with DCM
- The peptide-resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Side-Chain Deprotection

This procedure is performed after the peptide sequence is fully assembled to cleave the peptide from the solid support and remove the S-trityl and other side-chain protecting groups simultaneously.

1. Resin Preparation:

- After the final coupling cycle, perform a terminal Boc deprotection as described in Protocol 1, Step 2.
- Wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

- Prepare a cleavage cocktail. A common and highly effective reagent is anhydrous Hydrogen Fluoride (HF). A standard "low-high" HF procedure is often used to minimize side reactions. [3]
- Crucially, scavengers must be added to the cocktail. The trityl cation released during deprotection is highly reactive and can alkylate sensitive residues like tryptophan or methionine. A common scavenger is anisole, used in a ratio of approximately 9:1 (HF:anisole).[3]

3. Cleavage Reaction:

- Cool the reaction vessel containing the dried peptide-resin and scavenger in a dry ice/methanol bath.

- Carefully condense liquid HF into the vessel (approx. 10 mL per gram of resin).
- Allow the reaction to proceed with stirring for 45-60 minutes in an ice bath.
- After the reaction is complete, remove the HF by evaporation under a vacuum. This step must be performed in a specialized and properly ventilated apparatus.

4. Peptide Precipitation and Isolation:

- Suspend the residue (cleaved peptide and resin) in cold diethyl ether.
- Filter the mixture to separate the solid resin beads.
- Collect the filtrate, which contains the precipitated crude peptide.
- Wash the peptide pellet with additional cold diethyl ether to remove scavengers and organic-soluble byproducts.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

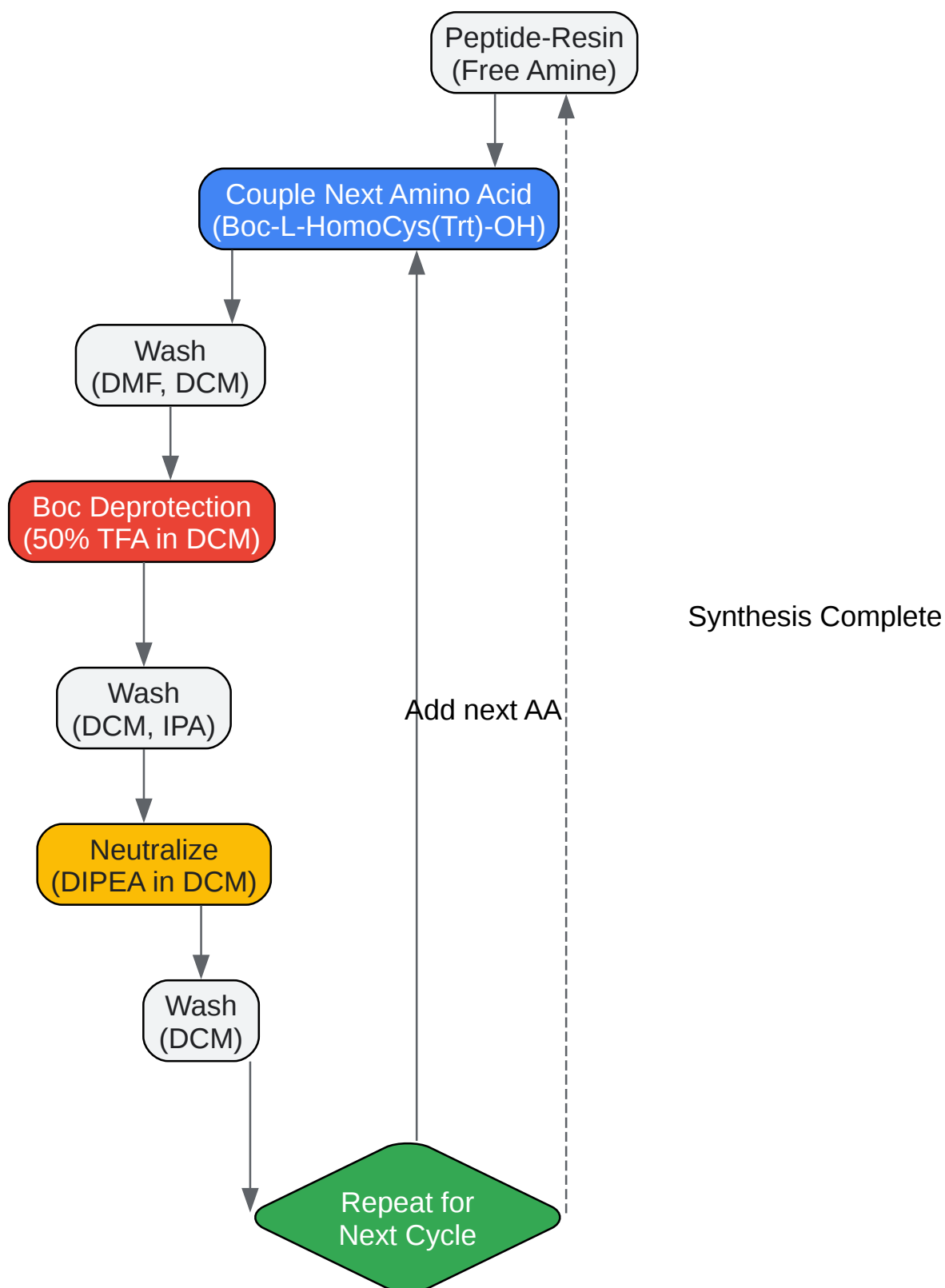
5. Purification:

- The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow and the relevant biological context of the homocysteine moiety.

Experimental Workflow: Boc-SPPS Cycle

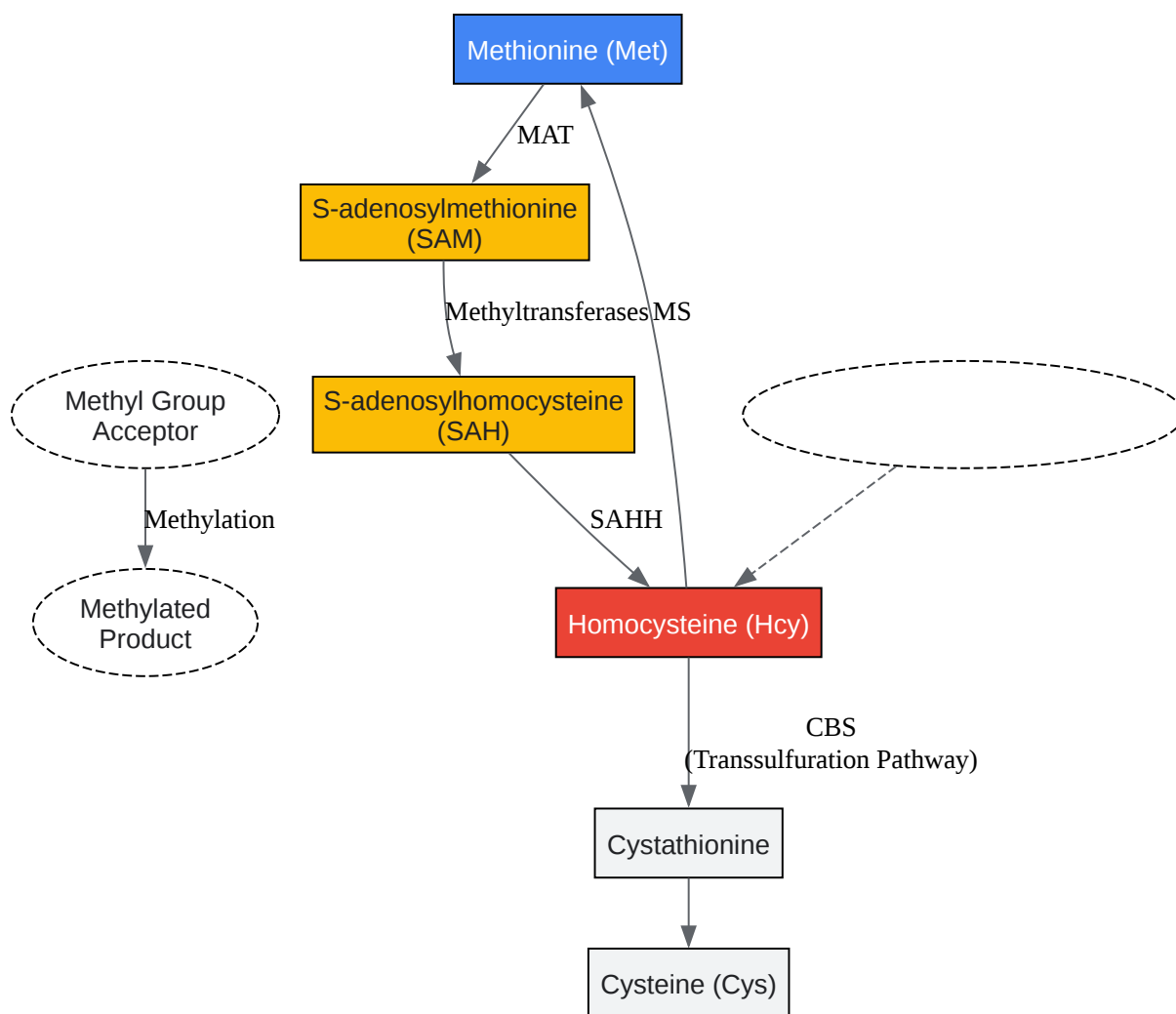


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Caption: General workflow for one coupling cycle in Boc solid-phase peptide synthesis (SPPS).

Biological Signaling: Methionine-Homocysteine Pathway

The homocysteine component of the molecule is a key intermediate in the essential methionine metabolic cycle in vivo.



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Caption: The Methionine-Homocysteine metabolic cycle, a key biological pathway.^{[4][5][6][7][8]}

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